Ethyl 2-(5-chlorothiophene-2-carboxamido)-5-nitrothiophene-3-carboxylate

Catalog No.
S2967439
CAS No.
477491-15-9
M.F
C12H9ClN2O5S2
M. Wt
360.78
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-(5-chlorothiophene-2-carboxamido)-5-nitrot...

CAS Number

477491-15-9

Product Name

Ethyl 2-(5-chlorothiophene-2-carboxamido)-5-nitrothiophene-3-carboxylate

IUPAC Name

ethyl 2-[(5-chlorothiophene-2-carbonyl)amino]-5-nitrothiophene-3-carboxylate

Molecular Formula

C12H9ClN2O5S2

Molecular Weight

360.78

InChI

InChI=1S/C12H9ClN2O5S2/c1-2-20-12(17)6-5-9(15(18)19)22-11(6)14-10(16)7-3-4-8(13)21-7/h3-5H,2H2,1H3,(H,14,16)

InChI Key

QXBPLLXVOWZUNA-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(S2)Cl

solubility

not available

Ethyl 2-(5-chlorothiophene-2-carboxamido)-5-nitrothiophene-3-carboxylate is a complex organic compound that belongs to the thiophene family. Its molecular formula is C12H8ClNO4SC_{12}H_{8}ClNO_{4}S, and it has a molecular weight of approximately 295.71 g/mol. This compound features multiple functional groups, including an ethyl ester, a nitro group, and a carboxamide, which contribute to its unique chemical properties and potential applications in various fields such as medicinal chemistry and agricultural science.

  • Nitration: The nitro group can participate in reduction reactions, transforming into an amine under specific conditions.
  • Amidation: The carboxamide group can react with various nucleophiles, allowing for the formation of different derivatives.
  • Ester Hydrolysis: The ester bond can be hydrolyzed in acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
  • Electrophilic Substitution: The aromatic rings can engage in electrophilic substitution reactions, such as halogenation or sulfonation, enhancing the compound's reactivity.

Ethyl 2-(5-chlorothiophene-2-carboxamido)-5-nitrothiophene-3-carboxylate exhibits promising biological activities:

  • Antimicrobial Properties: Compounds with similar structures have shown potential as antimicrobial agents, suggesting that this compound may possess similar activity.
  • Anticancer Activity: Derivatives of thiophene compounds have been investigated for their anticancer properties, indicating potential therapeutic applications.
  • Enzyme Inhibition: The presence of the nitro and carboxamide groups may allow this compound to interact with biological macromolecules, influencing enzyme activity.

The synthesis of Ethyl 2-(5-chlorothiophene-2-carboxamido)-5-nitrothiophene-3-carboxylate typically involves several steps:

  • Preparation of Thiophene Derivatives: Starting materials such as 5-chlorothiophene-2-carboxylic acid are synthesized through chlorination and carboxylation reactions.
  • Nitration Reaction: The thiophene derivative is nitrated using a mixture of concentrated sulfuric and nitric acids to introduce the nitro group at the desired position.
  • Amidation Process: The nitrated thiophene is then reacted with an appropriate amine (in this case, an ethyl amine) in the presence of coupling agents like dicyclohexylcarbodiimide to form the amide bond.
  • Esterification: Finally, the resulting carboxylic acid is converted into an ethyl ester through reaction with ethanol in the presence of acid catalysts.

Ethyl 2-(5-chlorothiophene-2-carboxamido)-5-nitrothiophene-3-carboxylate has several applications:

  • Medicinal Chemistry: It serves as a precursor for developing new pharmaceuticals with antimicrobial or anticancer properties.
  • Agriculture: Similar compounds have been utilized as fungicides or herbicides, indicating potential agricultural applications.
  • Material Science: This compound can be used in synthesizing advanced materials such as conductive polymers due to its unique electronic properties.

Research on interaction studies suggests that Ethyl 2-(5-chlorothiophene-2-carboxamido)-5-nitrothiophene-3-carboxylate may interact with various biological targets:

  • Protein Binding: The nitro group may undergo bioreduction to form reactive intermediates that interact with cellular proteins or enzymes.
  • Cellular Uptake Mechanisms: Studies indicate that compounds with similar structures can be effectively taken up by cells, enhancing their biological efficacy.

Several compounds share structural similarities with Ethyl 2-(5-chlorothiophene-2-carboxamido)-5-nitrothiophene-3-carboxylate. Here are some notable examples:

Compound NameStructureKey Features
Ethyl 5-chlorothiophene-2-carboxylateStructureContains an ethyl ester but lacks the nitro and amide groups.
Ethyl 5-nitrothiophene-2-carboxamideStructureSimilar structure but features only a nitro group without chlorine substitution.
N-(2-ethylphenyl)-5-nitrothiophene-2-carboxamideStructureContains an amide linkage but differs in substituents on the thiophene ring.

Uniqueness

Ethyl 2-(5-chlorothiophene-2-carboxamido)-5-nitrothiophene-3-carboxylate is unique due to its combination of both a nitro group and an amide linkage alongside its chlorinated structure. This distinctive arrangement enhances its reactivity and potential biological activity compared to other similar compounds, making it a valuable candidate for further research in medicinal chemistry and agricultural applications.

Synthesis Methodologies

The synthesis of Ethyl 2-(5-chlorothiophene-2-carboxamido)-5-nitrothiophene-3-carboxylate relies on multi-step strategies to introduce its distinct functional groups. A critical step involves the nitration of the thiophene ring, which has been optimized using solid acid catalysts. For example, metal ion-exchanged montmorillonite clay catalysts (e.g., Fe³⁺ or Al³⁺) enable regioselective nitration at the 5-position with 100% selectivity under mild conditions (70–80°C, 5–6 hours). This approach avoids hazardous mixtures of nitric acid and acetic anhydride, reducing explosion risks and simplifying purification.

Chlorination at the 5-position is achieved via a one-pot method using chlorine gas in dichloromethane. By maintaining temperatures below 30°C and employing sodium hydroxide to stabilize intermediates, this method achieves 92% purity for 5-chlorothiophene-2-carboxylic acid precursors. Subsequent esterification and carboxamide formation are facilitated by solvent-free carboxylation, as demonstrated in cesium carbonate-mediated reactions. These conditions promote C–H bond activation and CO₂ insertion, yielding stable carboxylates without requiring toxic solvents.

Table 1: Key Reaction Parameters for Functional Group Introduction

Functional GroupMethodCatalyst/SolventTemperatureYield/PuritySource
Nitro (5-position)Solid acid-catalyzed nitrationFe³⁺-montmorillonite70–80°C100% selectivity
Chloro (5-position)Chlorine gas in CH₂Cl₂NaOH, Na₂SO₃<30°C92% purity
CarboxylateSolvent-free carboxylationCs₂CO₃65°C80% yield

Structural Analogues and Derivatives

Structural analogues of this compound vary primarily in substituent positioning and functional group composition. For instance, 5-nitrothiophene-2-carboxaldehyde (synthesized via hydrolysis of diacetate intermediates in methanol/HCl) lacks the chloro and amide groups but shares the nitro-thiophene backbone. Similarly, 2-nitrothiophene derivatives produced via clay-catalyzed nitration exhibit reduced steric hindrance, enabling easier electrophilic substitution compared to 3-nitro isomers.

The introduction of chloro substituents significantly alters electronic properties. Comparative studies of 5-chlorothiophene-2-carboxylic acid and its non-chlorinated counterpart reveal enhanced electrophilicity at the 2-position, facilitating amide bond formation. Conversely, replacing the ethyl ester with a 4-nitrophenyl group (as in 4-nitrophenyl 5-chlorothiophene-2-carboxylate) increases photostability but reduces solubility in polar solvents.

Design Strategies for Functional Group Optimization

Optimizing this compound’s bioactivity and synthetic efficiency requires strategic modifications to its functional groups:

  • Nitro Group Positioning: Regioselective nitration at the 5-position is critical for maintaining planar geometry, which enhances π-π stacking interactions in medicinal applications. Density functional theory (DFT) studies indicate that destabilizing strain energies in the transition state favor 5-substitution over 3-substitution.
  • Chlorine Substitution: Introducing chlorine at the 5-position via one-pot chlorination improves electron-withdrawing effects, stabilizing the thiophene ring against oxidative degradation.
  • Carboxamide Linkage: Using cesium pivalate as a carboxylation promoter lowers the activation energy for C–H bond cleavage, enabling efficient amide bond formation without side reactions.

Design Principle: Combining solvent-free conditions (to reduce waste) with solid acid catalysts (to enhance selectivity) achieves a 15–20% improvement in overall yield compared to traditional methods.

XLogP3

4.7

Dates

Last modified: 08-17-2023

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